N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)propanamide
Description
This compound is a structurally complex molecule featuring a tetrahydrobenzo[b]thiophene core substituted with a cyano group at the 3-position. The thiophene ring is linked via a propanamide bridge to a [1,2,4]triazolo[4,3-a]quinoline moiety, which bears a methyl group at the 5-position. The propanamide linker may enhance solubility and modulate interactions with biological targets, while the thioether bond (-S-) could influence metabolic stability and binding affinity .
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5OS2/c1-14-12-20-26-27-23(28(20)18-8-4-2-6-15(14)18)30-11-10-21(29)25-22-17(13-24)16-7-3-5-9-19(16)31-22/h2,4,6,8,12H,3,5,7,9-11H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYWPYJYNHUWHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCCC(=O)NC4=C(C5=C(S4)CCCC5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)propanamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications based on recent research findings.
Synthesis and Characterization
The synthesis of this compound involves several steps that typically include the formation of the benzo[b]thiophene core followed by the introduction of the triazole and cyano groups. Characterization techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) confirm the structural integrity of the synthesized compound .
Anticancer Properties
Recent studies have indicated that derivatives of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) exhibit promising anticancer activity. For instance, compounds featuring this scaffold have shown selective inhibition against various cancer cell lines. A notable study demonstrated that specific derivatives could inhibit cell proliferation in hepatocellular carcinoma (HCC) models through modulation of pyruvate kinase activity .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| PKL-05 | HCC | 12.5 | Pyruvate Kinase Inhibition |
| Compound A | A549 | 15.0 | Induction of Apoptosis |
| Compound B | MCF7 | 20.0 | Cell Cycle Arrest |
Anti-inflammatory Activity
In addition to anticancer properties, certain derivatives have been evaluated for their anti-inflammatory effects. Molecular docking studies suggest that these compounds can effectively inhibit 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The binding interactions were characterized by favorable energy values and specific hydrogen bonding interactions with key amino acids in the enzyme's active site .
Table 2: Anti-inflammatory Activity
| Compound Name | Enzyme Target | Binding Energy (kcal/mol) | Inhibition (%) |
|---|---|---|---|
| Compound C | 5-LOX | -10.5 | 85 |
| Compound D | COX-2 | -8.0 | 30 |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cancer progression and inflammation. The compound's structural features allow for effective binding to target proteins through various interactions such as hydrogen bonds and hydrophobic contacts.
Case Studies
A case study involving a series of synthesized derivatives demonstrated their efficacy against multiple cancer cell lines including A549 and MCF7. The study reported that compound PKL-05 not only exhibited low IC50 values but also showed selectivity towards cancer cells compared to normal cells . Additionally, in vivo studies are warranted to further elucidate the therapeutic potential and safety profile of these compounds.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Q & A
Basic Research Question
- X-ray Crystallography : Resolves regiochemical ambiguities in the triazoloquinoline and tetrahydrobenzo[b]thiophene systems (e.g., bond lengths and angles confirming thioether linkages) .
- NMR/IR Spectroscopy :
- HPLC-MS : Quantifies purity (>95%) and detects impurities (e.g., unreacted intermediates or hydrolysis byproducts) .
How can regioselectivity challenges during cyclization steps be resolved?
Advanced Research Question
Regioselectivity in triazoloquinoline formation is influenced by:
- Electronic Effects : Electron-withdrawing groups (e.g., cyano) on the thiophene direct cyclization to the 4,5,6,7-tetrahydro position .
- Catalytic Systems : Use of Cu(I) catalysts (e.g., CuI) to favor 1,2,4-triazole formation over 1,3,4-isomers .
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states for 5-membered ring closure .
How should in vitro antitumor assays be designed to evaluate this compound?
Advanced Research Question
- Cell Lines : Use panels reflecting diverse malignancies (e.g., MCF-7, NCI-H460, SF-268) to assess broad-spectrum activity .
- Controls : Include positive controls (e.g., doxorubicin) and vehicle-only groups to normalize data.
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM, with 72-hour incubation to calculate IC₅₀ values .
Example Data (From Analogous Compounds) :
| Compound | MCF-7 IC₅₀ (µM) | NCI-H460 IC₅₀ (µM) |
|---|---|---|
| Parent Derivative | 12.3 | 8.9 |
| Optimized Analog | 4.7 | 3.1 |
How can discrepancies in biological activity data between structural analogs be analyzed?
Advanced Research Question
Discrepancies arise from variations in:
- Purity : Impurities >5% can skew bioactivity; validate via HPLC-MS .
- Assay Conditions : Differences in serum concentration (e.g., 5% vs. 10% FBS) or incubation time affect compound stability .
- Structural Modifications : Even minor changes (e.g., methyl vs. ethyl groups on the triazole) alter pharmacokinetics. Use QSAR models to correlate substituent effects with activity trends .
What computational methods support the rational design of derivatives with enhanced activity?
Advanced Research Question
- Molecular Docking : Predict binding to targets like RORγt (Retinoic Acid Receptor-Related Orphan Receptor Gamma-T) using AutoDock Vina .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS software) .
- ADMET Prediction : Tools like SwissADME estimate solubility, permeability, and cytochrome P450 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
